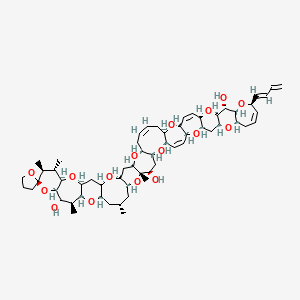

ciguatoxin CTX4B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

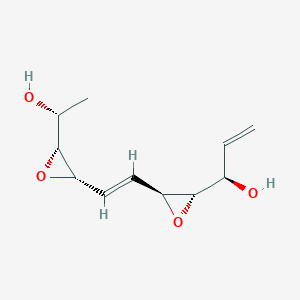

Ciguatoxin CTX4B is a ciguatoxin comprising a sequence of twelve trans-fused six-, seven-, eight- and nine-membered oxacycles and a spiro-fused tetrahydrofuran substituted by a (1E)-buta-1,3-dien-1-yl side chain. It is isolated from Gambierdiscus toxicus. It has a role as a metabolite.

Applications De Recherche Scientifique

Biooxidation and Species-Specific Toxin Profiles

Ciguatoxins, including CTX4B, are involved in the foodborne illness ciguatera. A study by Ikehara et al. (2017) demonstrated that ciguatoxins like CTX4B, produced by the algae Gambierdiscus toxicus, undergo oxidation in fish, leading to species-specific toxin profiles. This oxidation is catalyzed by enzymes in both human and fish livers, shedding light on the mechanism behind the development of these toxin profiles in different species and their fate in humans and fish (Ikehara, Kuniyoshi, Oshiro, & Yasumoto, 2017).

Neurotoxic Effects and Genomic Response

Ryan et al. (2007) investigated the genomic and proteomic response in mice exposed to ciguatoxin. Their research highlighted significant changes in gene expression related to cytokine signaling and the proteasome complex. This work helps to understand the physiological impact of ciguatoxins at the molecular level (Ryan, Bottein Dechraoui, Morey, Rezvani, Levin, Gordon, Ramsdell, & Van Dolah, 2007).

CGRP Release and Sensory Symptoms

Touška et al. (2017) explored how ciguatoxins, including CTX4B, trigger the release of calcitonin gene-related peptide (CGRP) from nerve terminals. This release contributes to the sensory symptoms of ciguatera, like pain and pruritus, and helps to understand the molecular mechanisms behind these symptoms (Touška, Sattler, Malsch, Lewis, Reeh, & Zimmermann, 2017).

Neuroprotective Effects Against Ciguatoxin

Research by Braidy et al. (2014) on the neurotoxic effects of ciguatoxins, including CTX4B, in human neurons, revealed that rosmarinic acid could mitigate CTX-induced neurotoxicity. This study is significant for understanding potential treatments for ciguatoxin-induced neurological deficits (Braidy, Matin, Rossi, Chinain, Laurent, & Guillemin, 2014).

Hepatic Response to Ciguatoxin

Morey et al. (2008) examined the hepatic response to ciguatoxin in mice, finding significant gene expression changes related to eicosanoid biosynthesis and cholesterol homeostasis. This study provides insights into the detoxification pathways involved in the hepatic response to ciguatoxins (Morey, Ryan, Bottein Dechraoui, Rezvani, Levin, Gordon, Ramsdell, & Van Dolah, 2008).

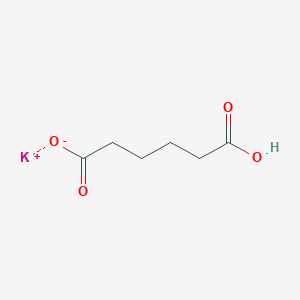

Propriétés

Nom du produit |

ciguatoxin CTX4B |

|---|---|

Formule moléculaire |

C60H84O16 |

Poids moléculaire |

1061.3 g/mol |

Nom IUPAC |

(1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45R,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(1E)-buta-1,3-dienyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol |

InChI |

InChI=1S/C60H84O16/c1-7-8-13-34-14-11-17-41-56(65-34)53(63)57-49(69-41)26-43-40(72-57)21-20-38-39(67-43)19-18-37-35(66-38)15-9-10-16-36-45(68-37)28-50(61)59(6)51(71-36)29-46-47(75-59)25-30(2)24-42-44(70-46)27-48-54(73-42)32(4)52(62)58-55(74-48)31(3)33(5)60(76-58)22-12-23-64-60/h7-11,13-14,18-21,30-58,61-63H,1,12,15-17,22-29H2,2-6H3/b10-9-,13-8+/t30-,31+,32+,33+,34+,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53-,54-,55-,56+,57-,58+,59+,60-/m1/s1 |

Clé InChI |

QFYRPKKCVYDHFZ-OAOKCRGNSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)C=C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=C[C@@H](O3)/C=C/C=C)O)O)(O[C@@H]6C1)C |

SMILES canonique |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC=C)O)O)(OC6C1)C |

Synonymes |

CTX 4B CTX-4B gambiertoxin gambiertoxin (CTX-4B) |

Origine du produit |

United States |

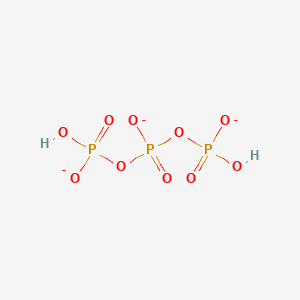

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium;(2S,5R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260440.png)

![Ethyl [3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate](/img/structure/B1260448.png)

![2-[Bis(phenylmethyl)amino]-1-(4-phenylmethoxyphenyl)-1-propanone](/img/structure/B1260450.png)

![sodium;2-[22-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-22-oxodocosan-6-yl]oxy-2-oxoacetate](/img/structure/B1260454.png)